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Compound of Interest

Compound Name: 5-(Pyrazin-2-yl)nicotinaldehyde

CAS No.: 1346687-27-1

Cat. No.: B11908386

Get Quote

Abstract & Strategic Value
5-(Pyrazin-2-yl)nicotinaldehyde (referred to herein as 5-PNA) is a "privileged structure"

intermediate. It combines an electron-deficient pyridine core with a pyrazine moiety, a motif

frequently observed in kinase inhibitors (e.g., JAK, MAPK pathways) and allosteric modulators.

The C3-aldehyde functionality serves as a highly reactive "warhead" for multicomponent

reactions (MCRs) and condensation cascades, allowing the rapid generation of library diversity.

This guide provides three validated protocols:

Upstream Synthesis: Reliable preparation of the 5-PNA starting material.

Workflow A (MCR): Groebke-Blackburn-Bienaymé (GBB) reaction for fused imidazo-

pyridines.

Workflow B (Stepwise): Chalcone generation followed by pyrazoline cyclization.
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Property Data Notes

Formula C₁₀H₇N₃O Bi-heteroaryl Aldehyde

MW 185.18 g/mol

Appearance Pale yellow to tan solid
Tendency to darken upon air

exposure.[1][2]

Reactivity High Electrophilicity

The electron-withdrawing

pyrazine (C5) and pyridine N

(C1) activate the C3-aldehyde

toward nucleophilic attack.

Storage -20°C, Inert Atmosphere
Susceptible to oxidation to the

carboxylic acid.

Solubility DMSO, DMF, DCM, MeOH
Poor solubility in non-polar

ethers/alkanes.

Synthetic Pathways Overview
The following diagram illustrates the divergent synthesis capabilities starting from 5-PNA.
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Figure 1: Divergent synthetic pathways from the 5-PNA hub. The aldehyde serves as the

lynchpin for MCRs and condensations.

Protocol 1: Synthesis of 5-(Pyrazin-2-
yl)nicotinaldehyde
Rationale: This intermediate is often expensive or unavailable. A robust Suzuki-Miyaura

coupling protocol is essential.

Reagents:

5-Bromonicotinaldehyde (1.0 equiv)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine (1.2 equiv)

Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%)

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Methodology:

Setup: In a Schlenk tube or microwave vial, combine 5-bromonicotinaldehyde and the

pyrazine boronate ester.

Inertion: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the Pd catalyst

and promotes homocoupling.

Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.

Catalyst Addition: Add Pd(dppf)Cl₂[3]·DCM quickly under a positive stream of Argon.

Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in Microwave). Monitor by TLC

(5% MeOH in DCM).

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Partition filtrate with

water/brine.
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Purification: The product contains basic nitrogens. Purify via Flash Column Chromatography

(SiO₂) using a gradient of DCM

5% MeOH/DCM.

Expert Tip: Pre-wash the silica column with 1% Et₃N in DCM to neutralize acidic sites and

prevent product streaking.

Protocol 2: Groebke-Blackburn-Bienaymé (GBB)
Reaction
Rationale: The GBB reaction is the gold standard for synthesizing imidazo[1,2-a]pyridines, a

scaffold found in drugs like Zolpidem. The electron-deficient nature of 5-PNA accelerates Schiff

base formation, the rate-determining step.

Target Structure: 3-Amino-imidazo[1,2-a]pyridine derivatives.[5]

Reagents:

Aldehyde: 5-PNA (1.0 equiv)

Amine: 2-Aminopyridine (1.0 equiv)[6]

Isocyanide:tert-Butyl isocyanide (1.1 equiv)

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

Solvent: MeOH or EtOH (Concentration: 0.5 M)

Step-by-Step Methodology:

Imine Formation: Dissolve 5-PNA and 2-aminopyridine in MeOH. Stir at RT for 30 minutes.

Observation: Solution often turns yellow/orange, indicating imine formation.

Addition: Add the isocyanide and the catalyst [Sc(OTf)₃ is preferred for higher yields; AcOH

is a cheaper alternative].
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Cyclization: Stir at RT for 12–24 hours.

Optimization: If conversion is slow, heat to 50°C.

Isolation: The product often precipitates from MeOH. Filter and wash with cold ether.

Purification: If no precipitate forms, evaporate solvent and purify via chromatography

(DCM/MeOH 95:5).

Mechanism & Logic: The reaction proceeds via a non-concerted [4+1] cycloaddition where the

isocyanide intercepts the imine formed in situ. The 5-pyrazinyl group pulls electron density from

the pyridine ring, making the initial imine highly electrophilic and accelerating the reaction

compared to standard benzaldehydes.

Protocol 3: Chalcone-to-Pyrazoline Transformation
Rationale: This two-step sequence creates a 1,3,5-trisubstituted pyrazoline, a scaffold known

for MAO inhibitory and anti-inflammatory activity.

Step A: Claisen-Schmidt Condensation

Reactants: 5-PNA (1.0 equiv) + Acetophenone derivative (1.0 equiv).

Conditions: NaOH (10% aq), EtOH, 0°C

RT, 4 hours.

Outcome: Formation of the

-unsaturated ketone (Chalcone). The product usually precipitates as a yellow solid.

Step B: Pyrazoline Cyclization

Reactants: Chalcone (from Step A) + Hydrazine Hydrate (5.0 equiv) or Phenylhydrazine (1.2

equiv).

Solvent: Glacial Acetic Acid (acting as solvent and catalyst) or EtOH with catalytic AcOH.

Reaction: Reflux (80–100°C) for 6 hours.
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Workup: Pour into ice water. The pyrazoline precipitates.

Characterization: Look for the disappearance of the alkene protons (approx 7.5-8.0 ppm, d)

and appearance of the pyrazoline CH₂/CH protons (ABX system in ¹H NMR, typically 3.0–5.0

ppm).

Troubleshooting & Expert Insights
Issue Probable Cause Solution

Low Yield in Suzuki (Protocol

1)

Catalyst poisoning by Pyrazine

N.

Increase catalyst loading to 5

mol%. Use Pd(dppf)Cl₂ which

is more robust than Pd(PPh₃)₄.

Product Streaking on TLC Interaction with Silica silanols.

Add 1% Triethylamine (Et₃N)

or 1% NH₃ to the eluent. Use

Alumina plates if necessary.

Aldehyde Oxidation Air sensitivity of 5-PNA.

Always store 5-PNA under

Argon/Nitrogen. If the solid is

white/crusty, recrystallize or

pass through a short silica plug

before use.

GBB Reaction Stalls
Steric hindrance or

reversibility.

Ensure the concentration is

high (0.5 M). Use Sc(OTf)₃

instead of weak acids.
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General Reactivity of Nicotinaldehydes: BenchChem Application Notes. "Applications of 5-

(Thiophen-2-yl)nicotinaldehyde in Organic Synthesis." (Note: Analogous chemistry applied).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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